2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a furan ring, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
For instance, if the compound targets COX enzymes, it may inhibit their activity, leading to a decrease in the production of pro-inflammatory prostaglandins .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, the compound could potentially reduce the production of these mediators, thereby reducing inflammation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could have various effects at the molecular and cellular level, including reduced production of inflammatory mediators and decreased immune cell recruitment to sites of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, furan derivatives, and piperidine derivatives. Examples include:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- 2-(furan-2-yl)benzo[1,2-d:4,3-d]thiazole
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
What sets 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole apart is its unique combination of structural features from the benzothiazole, furan, and piperidine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-18(17-19-15-5-1-2-6-16(15)25-17)20-9-7-14(8-10-20)26(22,23)12-13-4-3-11-24-13/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPZPUOYNHGFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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